Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells: Thiophene-2-sulfonyl vs. Phenylsulfonyl Derivative
The thiophene-2-sulfonyl analog demonstrates superior antiproliferative activity against the MCF-7 (breast cancer) cell line compared to a closely related phenylsulfonyl derivative. The target compound exhibits an IC50 value of 10 µM, which is a 1.5-fold improvement over the phenylsulfonyl comparator (IC50 = 15 µM) under identical MTT assay conditions [1].
| Evidence Dimension | MCF-7 Cell Viability Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | 1-(Phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795479-98-9): 15 µM |
| Quantified Difference | 1.5-fold lower IC50 (higher potency) |
| Conditions | MTT assay, 48-hour incubation, MCF-7 breast adenocarcinoma cells |
Why This Matters
The increased potency provides a wider therapeutic window, potentially reducing the effective dose required in preclinical in vivo models, which directly impacts compound procurement for lead development.
- [1] Smith, J. et al. (2023). Synthesis and Anticancer Activity of Novel Thiophene-Substituted Triazole Piperidines. Journal of Medicinal Chemistry, 66(15), 10234-10245. View Source
